molecular formula C15H11IO3 B1292263 3-Acetoxy-2'-iodobenzophenone CAS No. 890099-63-5

3-Acetoxy-2'-iodobenzophenone

Cat. No.: B1292263
CAS No.: 890099-63-5
M. Wt: 366.15 g/mol
InChI Key: MYZFCLFOAVAZML-UHFFFAOYSA-N
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Description

3-Acetoxy-2’-iodobenzophenone is a synthetic compound with the molecular formula C15H11IO3 and a molecular weight of 366.15 g/mol. This compound is characterized by the presence of an acetoxy group and an iodine atom attached to a benzophenone core. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. One common method is the reaction of 2’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’-iodobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and mild heating.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the iodine atom.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

3-Acetoxy-2’-iodobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’-iodobenzophenone involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The iodine atom can be involved in substitution reactions, leading to the formation of new chemical bonds. The benzophenone core can interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxy-3’-iodobenzophenone
  • 4-Acetoxy-2’-iodobenzophenone
  • 3-Acetoxy-4’-iodobenzophenone

Comparison

3-Acetoxy-2’-iodobenzophenone is unique due to the specific positioning of the acetoxy and iodine groups on the benzophenone core. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, 3-Acetoxy-2’-iodobenzophenone may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific research applications .

Properties

IUPAC Name

[3-(2-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZFCLFOAVAZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641635
Record name 3-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-63-5
Record name 3-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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